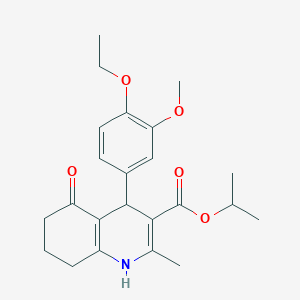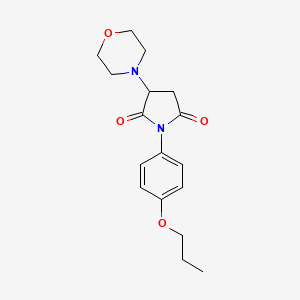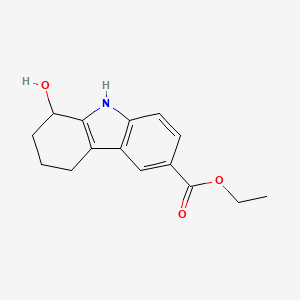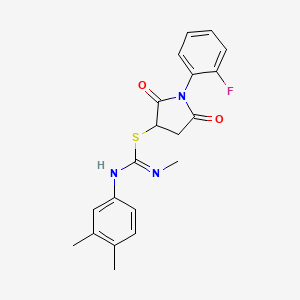![molecular formula C13H18ClNOS B4970026 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CI-994 is a histone deacetylase (HDAC) inhibitor that has been shown to have anticancer, antiviral, and antifungal properties.
作用机制
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide exerts its effects by inhibiting the activity of HDAC enzymes, which play a critical role in the regulation of gene expression. HDAC inhibitors such as 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. It has also been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, and to enhance the activity of other anticancer agents.
实验室实验的优点和局限性
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide is its potential toxicity, particularly at higher doses. This can limit its use in clinical settings, and may require the development of new formulations or dosing strategies to minimize toxicity.
未来方向
There are a number of potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide, including the development of new formulations or dosing strategies to minimize toxicity, the identification of biomarkers to predict response to treatment, and the investigation of its potential use in combination with other anticancer agents. Other areas of research could include the study of its potential use in the treatment of other diseases, such as viral infections or fungal infections, and the investigation of its effects on immune function and angiogenesis.
合成方法
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with isobutylamine to form the intermediate 2-(2-chlorobenzyl)isobutylamine, which is then reacted with acetic anhydride to form 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide. Other methods include the reaction of 2-chlorobenzylamine with isobutyl acetate and thioacetic acid, or the reaction of 2-chlorobenzoic acid with isobutylamine and thioacetic acid.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. 2-[(2-chlorobenzyl)thio]-N-isobutylacetamide has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV), as well as antifungal activity against Candida albicans.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOS/c1-10(2)7-15-13(16)9-17-8-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDSTDISBAPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4969955.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N~2~-benzyl-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969973.png)





![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)
